

Verifying the purity and activity of Glis-1-IN-1

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Compound of Interest

Compound Name: *Glis-1-IN-1*

Cat. No.: *B10854747*

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Technical Support Center: Glis-1-IN-1

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for verifying the purity and biological activity of the glutaminase-1 (GLS1) inhibitor, **Glis-1-IN-1**. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key technical data.

Frequently Asked Questions (FAQs)

Q1: What is **Glis-1-IN-1** and what is its mechanism of action?

A1: **Glis-1-IN-1** is a small molecule inhibitor of Glutaminase-1 (GLS1).[1] GLS1 is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate.[2] This reaction is the first and rate-limiting step in glutaminolysis, a metabolic pathway often upregulated in cancer cells to support their rapid growth and proliferation.[2][3] By inhibiting GLS1, **Glis-1-IN-1** blocks this pathway, leading to reduced energy production, decreased biosynthesis of essential molecules, and an imbalance in cellular redox homeostasis, which can ultimately suppress tumor cell growth.[4]

Q2: There are several compounds named "GLS1 inhibitor". How do I know I'm working with the correct one?

A2: This is a critical point. Several distinct chemical entities are marketed as GLS1 inhibitors. It is essential to verify the compound's identity using its catalog number, CAS number, molecular formula, and molecular weight. For example, **Glis-1-IN-1** (MedchemExpress, HY-144666) is

chemically different from Glutaminase-IN-1 (Cayman Chemical, 42339). Always refer to the supplier's datasheet for the specific characteristics of your compound.

Q3: What are the key characteristics of **Gls-1-IN-1**?

A3: The following table summarizes the technical data for **Gls-1-IN-1** (referred to as compound 1d by the supplier).

Property	Value	Source
Synonym	Compound 1d	[1]
Molecular Formula	C ₂₆ H ₂₅ FN ₄ OS	[1]
Molecular Weight	460.57 g/mol	[1]
Appearance	Solid	[1]
Purity (Example Batch)	99.64% (HY-144666-243716)	[5]
Solubility	DMSO: ≥ 25 mg/mL (54.28 mM)	[1]
Storage (Stock Solution)	-80°C (6 months); -20°C (1 month)	[1][6]

Q4: How should I prepare and store stock solutions of **Gls-1-IN-1**?

A4: **Gls-1-IN-1** is soluble in DMSO.[1] For a 10 mM stock solution, dissolve 4.61 mg of the compound in 1 mL of high-purity, anhydrous DMSO. The supplier notes that sonication may be required for full dissolution and that hygroscopic DMSO can negatively impact solubility, so using a fresh, unopened vial of DMSO is recommended.[1] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them sealed, away from moisture and light, at -80°C for up to 6 months or -20°C for up to 1 month.[1][6]

Purity Verification Guide

Verifying the purity of the inhibitor is the first critical step before any biological experiment.

Q5: My **Gls-1-IN-1** arrived. How can I confirm its purity and identity?

A5: The supplier typically provides a Certificate of Analysis (CoA) with purity data from methods like High-Performance Liquid Chromatography (HPLC) and identity confirmation via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.^[5] You should:

- Review the CoA: Check if the reported purity (e.g., >99% by HPLC) meets your experimental standards.
- Confirm Molecular Weight: Ensure the mass spectrometry data corresponds to the expected molecular weight of 460.57 g/mol .
- (Optional) Independent Analysis: For rigorous studies (e.g., in vivo experiments), it is best practice to independently verify purity and identity using HPLC and LC-MS.

Experimental Protocol: Purity Analysis by RP-HPLC

This protocol provides a general method for assessing the purity of **Gls-1-IN-1** using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

- Preparation of Mobile Phase:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Sample Preparation:
 - Prepare a 1 mg/mL solution of **Gls-1-IN-1** in DMSO.
 - Dilute this stock to a final concentration of 20 µg/mL using a 50:50 mixture of Mobile Phase A and B.
- HPLC Conditions:
 - Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.

- Detection: UV at 254 nm.
- Gradient:
 - 0-2 min: 5% B
 - 2-20 min: 5% to 95% B
 - 20-25 min: 95% B
 - 25-26 min: 95% to 5% B
 - 26-30 min: 5% B
- Data Analysis:
 - Integrate the peak areas from the chromatogram.
 - Calculate purity as: $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100\%$. The main peak should have a retention time consistent with the compound, and the purity should be $\geq 95\%$.

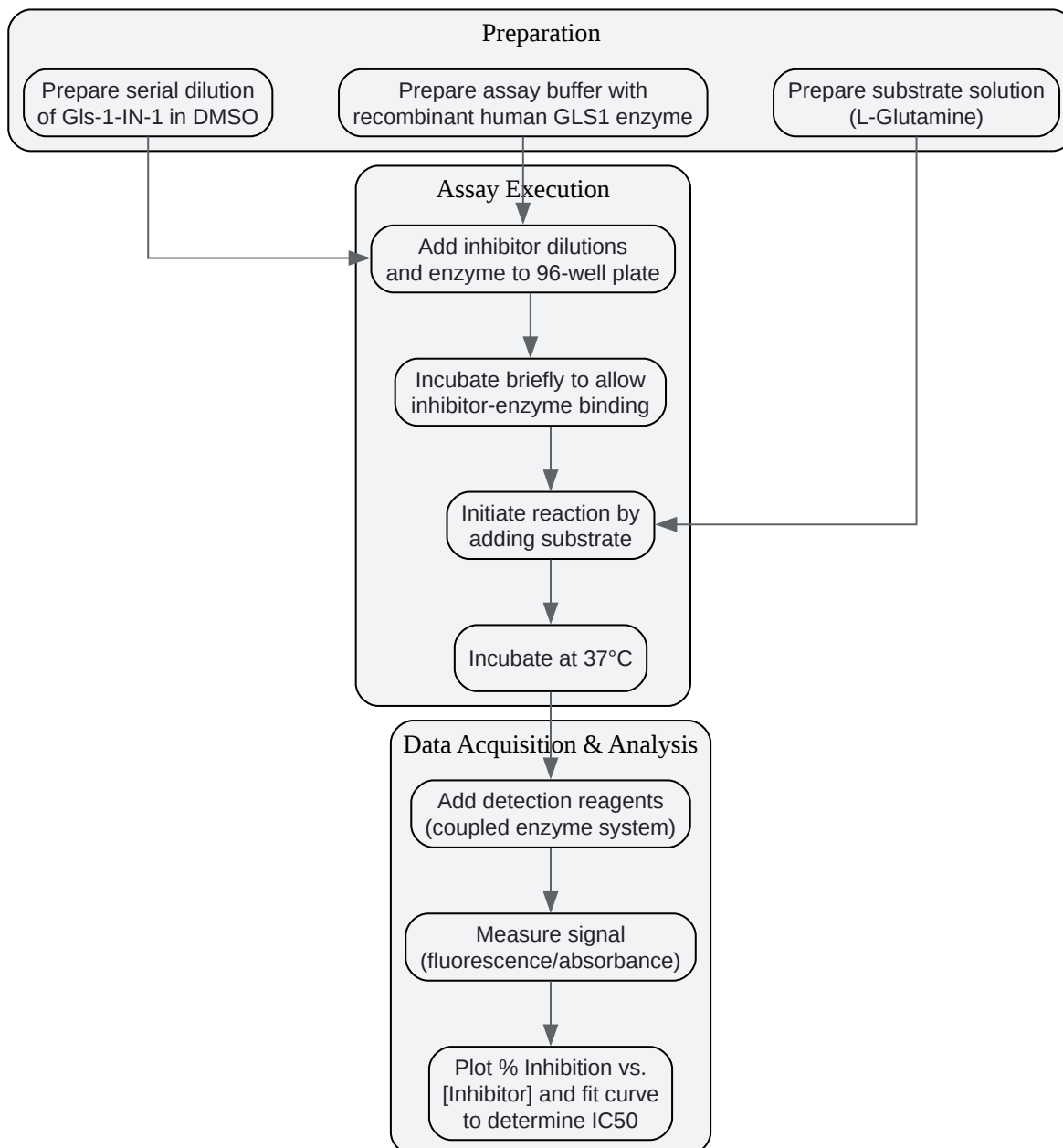
Activity Verification Guide

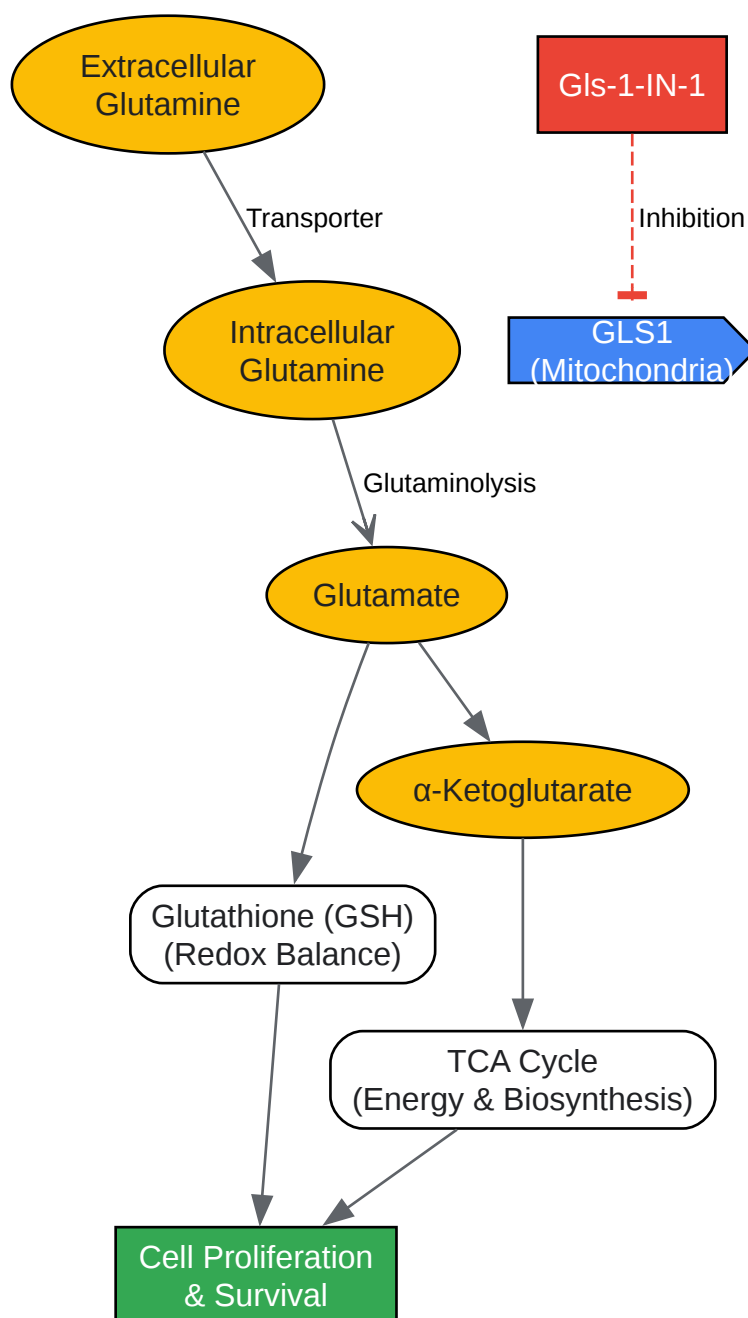
Confirming that **GLs-1-IN-1** is biologically active against its target is crucial. This involves both biochemical and cell-based assays.

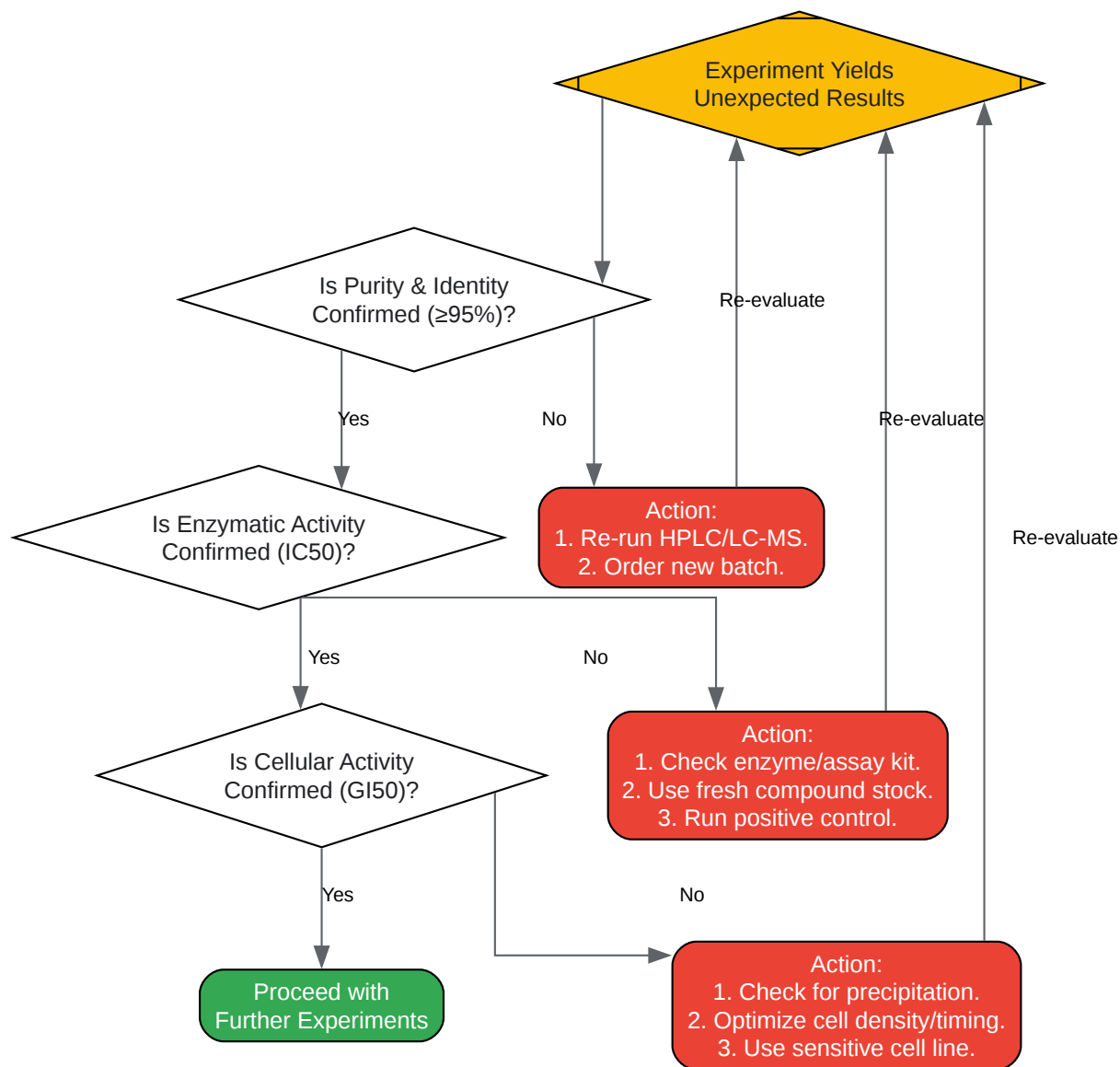
Q6: How can I measure the direct inhibitory activity of **GLs-1-IN-1** against the GLS1 enzyme?

A6: An in vitro enzymatic assay is the gold standard for determining the half-maximal inhibitory concentration (IC_{50}). Commercially available GLS1 inhibitor screening assay kits measure the production of glutamate, one of the products of the GLS1 reaction. The glutamate is then used in a coupled enzymatic reaction to produce a fluorescent or colorimetric signal.

Workflow for Determining Enzymatic IC_{50}







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